molecular formula C11H15ClN4OS B2846221 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1052550-57-8

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B2846221
CAS No.: 1052550-57-8
M. Wt: 286.78
InChI Key: SLIFVZOEWYCCMG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;/h1,6,8,12H,2-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIFVZOEWYCCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and piperazine components. Common synthetic routes include:

  • Heterocyclization: Thiophene derivatives can be synthesized through heterocyclization reactions involving sulfur-containing precursors.

  • Oxadiazole Formation: The oxadiazole ring can be formed through cyclodehydration reactions involving hydrazine and carboxylic acids or their derivatives.

  • Piperazine Incorporation: The piperazine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be used to replace functional groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, with modifications to the thiophene, oxadiazole, or piperazine rings.

Scientific Research Applications

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it useful in studying biological processes and developing new drugs.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
  • CAS Number : 1052550-57-8
  • Molecular Formula : C₁₁H₁₄ClN₄OS
  • Molecular Weight : 286.78 g/mol
  • Purity : ≥98% (as per CymitQuimica and 960 Chemical Network)
  • Key Features :
    • Combines a piperazine backbone with a 1,2,4-oxadiazole heterocycle substituted at position 3 with thiophen-3-yl .
    • The hydrochloride salt enhances solubility in polar solvents .

Comparison with Structural Analogs

The compound belongs to a class of piperazine derivatives linked to 1,2,4-oxadiazole or related heterocycles. Below is a detailed comparison with structurally similar compounds:

Substituent Variations on the Oxadiazole Ring

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Applications References
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-Chlorophenyl 315.2 - Higher lipophilicity due to chloro substituent.
- Available in bulk (1 g, $399) .
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride Thiophen-2-yl 286.78 - Isomeric thiophene substitution alters electronic properties.
- CAS: 1803597-91-2 .
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride 3-(Trifluoromethyl)phenyl N/A - CF₃ group enhances electron-withdrawing effects.
- Explored in medicinal chemistry .

Heterocycle Modifications

Compound Name Heterocycle Molecular Weight (g/mol) Key Differences References
1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride 1,2-Oxazole N/A - Replaces oxadiazole with oxazole.
- Reduced ring stability due to fewer nitrogen atoms.
BAY 87-2243 (Antitumor Agent) 1,2,4-Oxadiazole N/A - Complex substituents (pyrazole, trifluoromethoxyphenyl).
- Inhibits hypoxia-induced gene activation .

Piperazine Backbone Modifications

Compound Name Piperazine Modification Molecular Weight (g/mol) Key Features References
1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride Cyclohexane amine N/A - Replaces piperazine with cyclohexylamine.
- Lower basicity due to aliphatic amine .
1-(Thiophen-2-yl)piperazine Direct thiophene linkage N/A - Simpler structure lacking oxadiazole.
- Used as a synthetic intermediate .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., the target compound and 4-chlorophenyl analog) exhibit improved water solubility compared to free bases .
  • Lipophilicity : Chlorophenyl and trifluoromethylphenyl analogs have higher logP values, enhancing membrane permeability .

Biological Activity

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a novel compound that combines a piperazine moiety with a 1,2,4-oxadiazole ring substituted by a thiophene group. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₆Cl₂N₄OS
Molecular Weight323.2 g/mol
CAS Number2034067-56-4
AppearanceWhite to off-white powder

Biological Activities

Research indicates that 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exhibits several biological activities:

Anticancer Activity

A study demonstrated that derivatives containing the oxadiazole and piperazine structures showed significant anticancer effects. The compound was tested against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), SW116 (colorectal cancer), and BGC823 (gastric cancer). Notably, compounds similar to this structure exhibited IC₅₀ values in the low micromolar range, indicating potent antitumor activity .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. For instance, it has been suggested that the compound may inhibit focal adhesion kinase (FAK), a key player in cancer cell signaling pathways. Inhibition of FAK activity was associated with reduced cell proliferation and increased apoptosis in cancer cells .

Interaction Studies

Molecular docking studies have shown that the compound interacts effectively with key residues in the active site of FAK, which may explain its potent inhibitory effects. This interaction is critical for understanding how structural modifications can enhance biological activity.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A series of synthesized oxadiazole-piperazine derivatives were tested for their anticancer properties. Among them, one derivative showed an IC₅₀ value of 5.78 μM against HepG2 cells and demonstrated significant anti-FAK inhibitory activity (IC₅₀ = 0.78 μM) .
  • Comparative Analysis : The biological activity of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine was compared to other oxadiazole derivatives. The unique combination of the thiophene and piperazine groups was found to enhance solubility and bioactivity compared to related compounds lacking these features .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cancer cell lines
FAK InhibitionPotent inhibitor with low IC₅₀ values
Interaction StudiesStrong binding affinity with key molecular targets

Q & A

Q. What are the critical steps for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the piperazine and 1,2,4-oxadiazole moieties. Key steps include:

  • Nucleophilic substitution to attach the oxadiazole-thiophene group to the piperazine ring .
  • Cyclization using hydroxylamine or nitrile precursors to form the oxadiazole core .
  • Salt formation with HCl to enhance solubility and stability .
    Optimal conditions require anhydrous solvents (e.g., DMF), catalysts like TBTU/HOBt for amide coupling , and temperature control (60–80°C) to prevent side reactions .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy (1H/13C) to verify substituent positions on the piperazine and oxadiazole rings .
  • HPLC-MS for purity assessment and quantification of residual solvents or intermediates .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • Elemental analysis to validate the hydrochloride salt stoichiometry .

Q. How can solubility and stability be optimized for in vitro assays?

  • Use hydrochloride salt forms to improve aqueous solubility (e.g., PBS buffer at pH 7.4) .
  • Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole ring .
  • Conduct stability studies under varying pH (3–9) and temperatures (4–37°C) to identify degradation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. benzyl substituents) impact biological activity?

  • Thiophene substitution enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), increasing binding affinity compared to benzyl analogs .
  • Oxadiazole ring methylation reduces metabolic instability but may decrease solubility .
  • Piperazine N-substituents (e.g., methyl vs. acetyl) modulate receptor selectivity (e.g., serotonin vs. dopamine receptors) .
    Methodology: Compare IC50 values in enzyme inhibition assays and computational docking simulations .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability (e.g., cell line differences, incubation times). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Impurity interference . Use HPLC-purified batches (>98% purity) and include negative controls .
  • Species-specific metabolism . Test metabolites using liver microsomes from human vs. rodent models .

Q. What strategies are effective for target identification and mechanism-of-action studies?

  • Affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes .
  • CRISPR-Cas9 screening to pinpoint genetic vulnerabilities linked to compound efficacy .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix effects (e.g., plasma proteins) can interfere with LC-MS/MS detection. Use isotope-labeled internal standards (e.g., deuterated analogs) .
  • Low recovery rates due to strong protein binding. Optimize extraction with acetonitrile:methanol (70:30) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use high-resolution MS to detect inactive/toxic derivatives .
  • Formulation optimization : Test nanoemulsions or liposomes to enhance blood-brain barrier penetration for CNS targets .

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